molecular formula C14H25ClN2 B5470690 2,4,4-trimethyl-N-(pyridin-3-ylmethyl)pentan-2-amine;hydrochloride

2,4,4-trimethyl-N-(pyridin-3-ylmethyl)pentan-2-amine;hydrochloride

Cat. No.: B5470690
M. Wt: 256.81 g/mol
InChI Key: ITRZHNAXNZFXEU-UHFFFAOYSA-N
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Description

2,4,4-trimethyl-N-(pyridin-3-ylmethyl)pentan-2-amine;hydrochloride is a chemical compound with a molecular formula of C14H24N2·HCl It is known for its unique structure, which includes a pyridine ring attached to a pentan-2-amine backbone with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-trimethyl-N-(pyridin-3-ylmethyl)pentan-2-amine typically involves the reaction of 3-pyridinemethanol with 2,4,4-trimethylpentan-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene or ethanol, at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4,4-trimethyl-N-(pyridin-3-ylmethyl)pentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the amine group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine or amine derivatives.

Scientific Research Applications

2,4,4-trimethyl-N-(pyridin-3-ylmethyl)pentan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,4-trimethyl-N-(pyridin-3-ylmethyl)pentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,4-trimethylpentan-2-amine: Lacks the pyridine ring, making it less versatile in certain applications.

    N-(pyridin-3-ylmethyl)pentan-2-amine: Similar structure but without the additional methyl groups, affecting its reactivity and properties.

Uniqueness

2,4,4-trimethyl-N-(pyridin-3-ylmethyl)pentan-2-amine stands out due to its unique combination of a pyridine ring and a highly substituted amine backbone. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

2,4,4-trimethyl-N-(pyridin-3-ylmethyl)pentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2.ClH/c1-13(2,3)11-14(4,5)16-10-12-7-6-8-15-9-12;/h6-9,16H,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRZHNAXNZFXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NCC1=CN=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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